molecular formula C10H19N3O6 B13903999 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid

Cat. No.: B13903999
M. Wt: 277.27 g/mol
InChI Key: SMZUCBCSVDIWTH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid involves several steps. One common method includes the reaction of 2-(2-(2-aminoethoxy)ethoxy)acetic acid with tert-butyl dicarbonate (Boc2O) to protect the amine group . The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under basic conditions using a base like triethylamine (TEA). The resulting product is then purified using column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., DCM, methanol), bases (e.g., TEA), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is employed in drug delivery systems, where it serves as a linker or spacer in the design of prodrugs and targeted therapies.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their activity and function. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and protein-protein interactions.

Comparison with Similar Compounds

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C10H19N3O6

Molecular Weight

277.27 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid

InChI

InChI=1S/C10H19N3O6/c1-10(2,3)19-9(17)12-5-4-11-8(16)13-18-6-7(14)15/h4-6H2,1-3H3,(H,12,17)(H,14,15)(H2,11,13,16)

InChI Key

SMZUCBCSVDIWTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)NOCC(=O)O

Origin of Product

United States

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